Product packaging for 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole(Cat. No.:CAS No. 1249836-63-2)

2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2934712
CAS No.: 1249836-63-2
M. Wt: 184.26
InChI Key: NHGXHNBFXIDVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Thiazole-Containing Compounds in Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction is due to its presence in numerous natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netnih.gov Thiazole derivatives are integral to drugs with applications as antibacterial, antifungal, anti-inflammatory, antitumor, antiviral, and antidiabetic agents. nih.govresearchgate.netbiointerfaceresearch.com

The versatility of the thiazole nucleus allows it to interact with various biological targets, and its structural stability makes it an attractive core for designing new therapeutic agents. bohrium.com Researchers have extensively explored substitutions on the thiazole ring, demonstrating that modifications at different positions can significantly influence biological outcomes. researchgate.net This adaptability has made the thiazole scaffold a fascinating and fruitful area of research, particularly in the effort to combat rising drug resistance. bohrium.com

Role of Pyrrolidine (B122466) Moieties in Contemporary Drug Design

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is another key building block in medicinal chemistry. It is a structural component of many natural alkaloids, such as nicotine (B1678760) and hygrine, and is found in numerous synthetic compounds with significant biological effects. biointerfaceresearch.comfrontiersin.org

Pyrrolidine derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, anticancer, and anti-HIV properties. biointerfaceresearch.comfrontiersin.org The inclusion of a pyrrolidine moiety in a larger molecule can enhance its pharmacological profile. For instance, studies have shown that incorporating a pyrrolidine ring can boost the anticonvulsant activity of certain thiazole-based compounds. nih.gov The combination of thiazole and pyrrolidine heterocycles has been a deliberate strategy for researchers aiming to develop novel and potent antibacterial agents. biointerfaceresearch.com

Overview of 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole as a Strategic Research Scaffold

The compound this compound represents a thoughtful molecular design that links the biologically active thiazole and pyrrolidine rings. The methoxy (B1213986) bridge connecting the two moieties provides a degree of conformational flexibility, which can be crucial for optimizing interactions with specific biological targets. While direct research on this exact molecule is not extensively detailed in published literature, the potential of this scaffold can be inferred from studies on closely related structures.

The fusion of these two heterocyclic systems is a promising strategy for creating new chemical entities with unique therapeutic potential. Research into various thiazole-pyrrolidine derivatives has yielded compounds with significant biological activity, underscoring the value of this combined architecture as a strategic scaffold. For example, derivatives where the pyrrolidine ring is directly attached to the thiazole have shown potent antimicrotubule and anticancer effects. nih.gov Other studies have focused on synthesizing and evaluating new thiazole-based pyrrolidine derivatives for their antibacterial and cytotoxic activities. biointerfaceresearch.combohrium.com These investigations confirm that the thiazole-pyrrolidine framework is a fertile ground for the discovery of new bioactive agents.

The table below summarizes findings from research on related thiazole-pyrrolidine compounds, illustrating the diverse biological activities associated with this structural motif.

Compound/Derivative ClassBiological Activity InvestigatedKey Findings
2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoleAnticancer / AntimicrotubuleDisplayed potent inhibition of tumor cell growth at sub-micromolar concentrations; acted as an inhibitor of tubulin polymerization. nih.gov
Thiazole-based Pyrrolidine DerivativesAntibacterial & CytotoxicityCertain derivatives, such as a 4-F-phenyl substituted compound, showed selective inhibitory activity against Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.combohrium.com
Thiazole-Pyrrolidine HybridsAntitubercularA derivative containing 4-chlorophenyl and indole (B1671886) groups demonstrated better activity against Mycobacterium tuberculosis than the reference drug ethambutol. frontiersin.org
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneAnticonvulsantThe presence of the pyrrolidine ring attached to the thiazole moiety was suggested to enhance anticonvulsant activity. nih.gov

These findings highlight the chemical tractability and biological relevance of the thiazole-pyrrolidine scaffold. The specific arrangement in this compound, with its ether linkage, offers a unique variation on this theme, presenting new opportunities for structural modification and exploration in the quest for novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2OS B2934712 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 1249836-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-7(9-3-1)6-11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGXHNBFXIDVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Pyrrolidin 2 Yl Methoxy 1,3 Thiazole and Analogues

Retrosynthetic Analysis of the 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several logical disconnections that form the basis of potential synthetic routes.

The most apparent disconnection is the ether linkage (C-O bond) between the pyrrolidine-methoxy group and the thiazole (B1198619) ring. This disconnection suggests a nucleophilic substitution reaction as the final key step in the synthesis. This leads to two primary precursor synthons: a nucleophilic (pyrrolidin-2-yl)methanol derivative and an electrophilic 2-substituted thiazole.

Key Retrosynthetic Disconnections:

Disconnection PointPrecursor A (Nucleophile)Precursor B (Electrophile)Forward Reaction Type
Thiazole-O Bond(Pyrrolidin-2-yl)methanol2-Halo-1,3-thiazole (e.g., 2-bromo-1,3-thiazole)Williamson Ether Synthesis / SNAr
Methylene-O Bond2-(Hydroxymethyl)pyrrolidine anion2-Bromo-1,3-thiazoleNucleophilic Substitution
Thiazole RingN/APrecursors for Hantzsch Synthesis or CycloadditionRing Formation
Pyrrolidine (B122466) RingN/AAcyclic precursorsCyclization

This table illustrates the primary retrosynthetic pathways for the target molecule.

A common strategy involves the reaction of an optically pure (pyrrolidin-2-yl)methanol with a 2-halo-1,3-thiazole under basic conditions. The synthesis of 2-alkoxy-1,3-thiazoles can be achieved in high yield via a selective SNAr reaction between a 2,5-dihalo-1,3-thiazole and a corresponding alkoxide. tandfonline.com This highlights the viability of connecting the two core heterocyclic components in a late-stage step.

Further deconstruction of the (pyrrolidin-2-yl)methanol precursor often leads back to the chiral pool starting material, L-proline, which provides a straightforward entry to the required stereochemistry. nih.govmdpi.com The thiazole precursor can be assembled through various established methods, as detailed in the following section.

Classical and Modern Approaches to 1,3-Thiazole Ring Synthesis

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed since its discovery.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and widely used method for constructing the thiazole ring. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles. nih.gov For the synthesis of 2-alkoxythiazoles, a key precursor to the target molecule, modifications to the standard Hantzsch protocol are necessary. Instead of a simple thioamide, a thiourea (B124793) or a related thiocarbonyl compound can be used. For instance, the reaction of an α-haloketone with thiourea yields 2-aminothiazoles. rsc.org Subsequent functional group manipulation would be required to install the desired 2-alkoxy group. A more direct approach involves using an O-alkyl thiocarbamate as the thioamide component, which can lead to the formation of 2-alkoxythiazoles.

General Hantzsch Thiazole Synthesis:

Reactants: α-Haloketone and a Thioamide

Mechanism: SN2 followed by cyclization and dehydration

Advantages: High yields, simple procedure, readily available starting materials. chemhelpasap.com

While highly effective, the regioselectivity of the Hantzsch synthesis can be a concern when using N-substituted thioamides, potentially leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, particularly under acidic conditions. rsc.org

Cycloaddition Reactions in Thiazole Formation

Cycloaddition reactions offer a powerful alternative for the construction of five-membered heterocyclic rings like thiazole. acs.org Among these, [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are particularly relevant. tandfonline.com In this approach, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.

For thiazole synthesis, this can involve the reaction of a thiazolium azomethine ylide (the 1,3-dipole) with a suitable dipolarophile, such as an acetylene (B1199291) derivative. acs.org This methodology has been effectively used to generate unique pyrrolo[2,1-b]thiazole scaffolds. acs.org Chiral catalysts, such as N,N'-dioxide/metal complexes, have been employed to achieve highly efficient asymmetric [3+2] cycloadditions of thiazolium salts, providing enantioenriched hydropyrrolo-thiazoles. rsc.org These strategies provide access to complex, fused thiazole systems and can be adapted for the synthesis of substituted monocyclic thiazoles.

Another approach involves the use of Lawesson's reagent in microwave-assisted, solvent-free cyclizations of 1,4-dicarbonyl compounds to yield various S-heterocycles, including 2-alkoxy-substituted thiazoles. organic-chemistry.orgberkeley.eduacs.org This method offers significant improvements in yield and reaction time over traditional techniques. organic-chemistry.org

Stereoselective Synthesis and Derivatization of the Pyrrolidine Moiety

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its stereochemistry is often crucial for biological activity. researchgate.netnih.govnih.gov The target molecule contains a chiral center at the C-2 position of the pyrrolidine ring, necessitating stereoselective synthetic methods.

Enantioselective Approaches to 2-Substituted Pyrrolidines

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a well-developed field. A primary source for these compounds is the naturally occurring amino acid L-proline, which serves as an inexpensive chiral starting material. mdpi.com

Common Synthetic Routes to Chiral (Pyrrolidin-2-yl)methanol:

Starting MaterialKey Transformation(s)ReagentsNotes
(S)-ProlineCarboxylic acid reductionLiAlH4, LiBH4A common and direct method for producing (S)-prolinol. nih.govmdpi.com
(S)-ProlineEsterification followed by Grignard additionSOCl2/MeOH, then PhMgBrUsed for synthesizing α,α-diaryl-2-pyrrolidinemethanols. rsc.orgresearchgate.net
ω-ChloroketonesBiocatalytic reductive amination and cyclizationTransaminases (TAs)Provides access to both enantiomers with high enantiomeric excess (>95%). nih.govacs.org
Substituted PyrrolesHeterogeneous catalytic hydrogenationRh/C, Rh/Al2O3Can create up to four new stereocenters with high diastereoselectivity. researchgate.netnih.gov

This table summarizes key enantioselective methods for synthesizing the pyrrolidine core.

Biocatalytic methods have emerged as powerful tools for asymmetric synthesis. Transaminases, for example, can be used to catalyze the stereoselective synthesis of 2-substituted chiral pyrrolidines from commercially available ω-chloroketones, achieving analytical yields up to 90% and enantiomeric excesses greater than 99.5%. nih.govacs.org This approach allows for the production of both (R) and (S) enantiomers by selecting the appropriate enzyme. acs.org

Furthermore, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be fully reduced with excellent diastereoselectivity, providing functionalized pyrrolidines. researchgate.netnih.gov

Functionalization of the Pyrrolidine Nitrogen and Ring

The pyrrolidine scaffold allows for extensive derivatization to create analogues with modulated properties. The secondary amine of the pyrrolidine ring is a key site for functionalization. nih.gov

N-Functionalization: The nucleophilic nitrogen atom can be readily modified through various reactions:

N-Alkylation: Reaction with alkyl halides to introduce new substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions to attach aryl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These modifications are crucial in drug discovery for tuning parameters such as solubility, basicity, and receptor binding affinity. Notably, 92% of all FDA-approved drugs containing a pyrrolidine ring are substituted at the N-1 position. nih.gov

C-Functionalization: While less common than N-functionalization, the carbon atoms of the pyrrolidine ring can also be modified. Recent advances include redox-neutral α-functionalization methods that allow for the introduction of aryl groups at the α-position to the nitrogen atom using quinone monoacetals as oxidizing agents. rsc.org Such strategies provide access to a broader range of structurally diverse pyrrolidine-containing compounds.

Linker Chemistry: Formation and Modification of the Methoxy (B1213986) Bridge

In the context of synthesizing the target compound, the Williamson ether synthesis would typically involve the reaction of a deprotonated (pyrrolidin-2-yl)methanol derivative with a 2-halothiazole. The (pyrrolidin-2-yl)methanol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of the 2-halothiazole and displacing the halide to form the desired ether linkage. masterorganicchemistry.com For this SN2 reaction to be efficient, the alkyl halide should ideally be primary or methyl to minimize competing elimination reactions. masterorganicchemistry.com

Reaction Scheme: Williamson Ether Synthesis

Step 1: Formation of the Alkoxide

(Pyrrolidin-2-yl)methanol + NaH → Sodium (pyrrolidin-2-yl)methoxide + H₂

Step 2: Nucleophilic Substitution

Sodium (pyrrolidin-2-yl)methoxide + 2-Bromo-1,3-thiazole → this compound + NaBr

Modifications to the methoxy bridge can be introduced to explore structure-activity relationships. This could involve extending the alkyl chain (e.g., creating an ethoxy or propoxy bridge) or introducing functional groups onto the linker. Such modifications would require the use of different starting alcohols, such as (S)-2-(2-hydroxyethyl)pyrrolidine, to generate analogues with altered linker properties.

Parallel Synthesis and Combinatorial Libraries of this compound Analogues

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. nih.govacs.orgscilit.com These techniques are highly applicable to the synthesis of this compound analogues, allowing for the systematic variation of different parts of the molecule to explore a wide chemical space. nih.govmdpi.com

In a typical parallel synthesis approach for this scaffold, the core pyrrolidine and thiazole rings can be functionalized with a variety of building blocks. nih.govacs.org For instance, a library could be generated by reacting a set of substituted (pyrrolidin-2-yl)methanol derivatives with a diverse collection of 2-halo-1,3-thiazoles. Solid-phase synthesis is often employed in these methodologies, where one of the starting materials is attached to a polymer resin. acs.org This simplifies the purification process, as excess reagents and byproducts can be washed away, and the final product is cleaved from the solid support in the last step. acs.org

Table 1: Representative Building Blocks for a Combinatorial Library

Pyrrolidine PrecursorsThiazole Precursors
(S)-(+)-2-Pyrrolidinemethanol2-Bromo-1,3-thiazole
(R)-(-)-2-Pyrrolidinemethanol2-Bromo-4-methyl-1,3-thiazole
(S)-2-(Hydroxymethyl)-1-methylpyrrolidine2-Bromo-4-phenyl-1,3-thiazole
(S)-1-Benzyl-2-(hydroxymethyl)pyrrolidine2-Chloro-4-(4-fluorophenyl)-1,3-thiazole

This strategy allows for the creation of a grid-like library where each product results from a unique combination of a specific pyrrolidine and a specific thiazole precursor. Such libraries are invaluable in the early stages of drug discovery for identifying initial hit compounds. mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which is particularly important for scaling up the synthesis. For the synthesis of this compound, several parameters of the Williamson ether synthesis step can be fine-tuned.

Key parameters for optimization include the choice of base, solvent, reaction temperature, and reaction time. wikipedia.org Strong, non-nucleophilic bases like sodium hydride are often preferred for generating the alkoxide to avoid side reactions. The choice of solvent is also critical; polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are typically used as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. masterorganicchemistry.com

The reaction temperature and duration are interdependent. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. wikipedia.org Therefore, a systematic study is often conducted to find the optimal balance.

Table 2: Illustrative Optimization of Williamson Ether Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHTHF252445
2NaHTHF65 (reflux)875
3KHTHF65 (reflux)882
4NaHDMF251260
5NaHDMF80688
6K₂CO₃Acetone56 (reflux)2430

The data in the table illustrates a typical optimization process. For example, switching from THF to DMF (a more polar aprotic solvent) and increasing the temperature can significantly improve the reaction yield (compare entries 2 and 5). Using a stronger base like potassium hydride (KH) might also offer a modest improvement in yield over sodium hydride (entry 3 vs. 2). Weaker bases like potassium carbonate are generally less effective for this transformation (entry 6). Such optimization studies are essential for developing a robust and efficient synthetic route.

Biological Activity Spectrum and Therapeutic Potential of 2 Pyrrolidin 2 Yl Methoxy 1,3 Thiazole Derivatives

Antimicrobial Activities

Derivatives combining thiazole (B1198619) and pyrrolidine (B122466) moieties have been synthesized and evaluated for their potential as antimicrobial agents, demonstrating a range of efficacies against various microbial strains.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research into thiazole-based pyrrolidine derivatives has revealed notable antibacterial activity, particularly against Gram-positive bacteria. A study on a series of such derivatives showed that a 4-F-phenyl substituted compound exhibited selective inhibition of Gram-positive strains, including Staphylococcus aureus and Bacillus cereus. However, the tested compounds did not show significant activity against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium. This selectivity is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria, with the outer membrane of the latter acting as a barrier to many antimicrobial compounds.

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. For the active 4-F-phenyl derivative, the MIC values against Bacillus cereus and Staphylococcus aureus were determined to be 21.70 ± 0.36 µg/mL and 30.53 ± 0.42 µg/mL, respectively. In agar (B569324) well diffusion studies, this compound at a concentration of 400 µg produced inhibition zones of 21.70 ± 0.36 mm against B. cereus and 30.53 ± 0.42 mm against S. aureus.

Table 1: Antibacterial Activity of a 4-F-Phenyl Thiazole-Pyrrolidine Derivative

Bacterial Strain Type Minimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus cereus Gram-positive 21.70 ± 0.36
Staphylococcus aureus Gram-positive 30.53 ± 0.42
Escherichia coli Gram-negative No significant activity
Salmonella typhimurium Gram-negative No significant activity

Antifungal Properties and Spectrum

The broader class of thiazole derivatives has been investigated for antifungal properties. While specific data on 2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole derivatives is limited, related compounds have shown promising results. For instance, certain newly synthesized thiazole derivatives have demonstrated very strong activity against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. bohrium.com The mechanism of action for some of these derivatives is thought to be related to their impact on the fungal cell wall and/or cell membrane. bohrium.com

Studies on other pyrrolidine derivatives have also indicated their potential as antifungal agents. For example, tetrazole derivatives that incorporate a pyrrolidine moiety have been synthesized and shown to inhibit both planktonic and sessile (biofilm) forms of C. albicans. nih.gov The antifungal activity of these related compounds suggests that the this compound scaffold is a promising area for the development of new antifungal agents.

Antimycobacterial Activity and Specific Strains (e.g., Mycobacterium tuberculosis H37Rv)

The search for new treatments for tuberculosis has led to the investigation of various heterocyclic compounds, including thiazole derivatives. Research has shown that certain thiazole-containing compounds exhibit significant antimycobacterial activity. For example, a series of acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were evaluated against the H37Rv strain of Mycobacterium tuberculosis, with some compounds showing inhibitory activity at MIC values ranging from 50 to 100 μg/mL. rsc.orgnih.gov

Furthermore, thiazole-chalcone hybrids have been designed and synthesized, with some demonstrating potent antitubercular activity against the M. tuberculosis H37Rv strain. In one study, compounds with 2,4-difluorophenyl and 2,4-dichlorophenyl groups showed MICs of 2.43 µM and 4.41 µM, respectively, which was more potent than the standard drug pyrazinamide. mdpi.com While specific studies on this compound derivatives against M. tuberculosis H37Rv are not widely available, the activity of these related thiazole structures highlights the potential of this chemical class for further investigation in the development of new antitubercular agents. mdpi.com

Anticancer Research and Cytotoxicity Profiling

The development of novel anticancer agents is a critical area of research, and derivatives of this compound are being explored for their potential in this field.

In Vitro Anti-proliferative Effects on Diverse Cancer Cell Lines

The cytotoxic effects of thiazole-based pyrrolidine derivatives have been evaluated against various cell lines to determine their anti-proliferative potential. In one study, the cytotoxicity of these derivatives was assessed using L929 cells, a fibroblast cell line often used in biocompatibility and cytotoxicity testing. The results indicated that for some of the synthesized compounds, including a 4-F-phenyl derivative, no toxic effects were observed at the concentrations tested.

Table 2: Cytotoxicity of a 4-F-Phenyl Thiazole-Pyrrolidine Derivative

Cell Line Type Observation
L929 Mouse Fibroblast No toxicity observed at tested concentrations

Mechanistic Studies of Cancer Cell Growth Inhibition (e.g., Apoptosis Induction)

The mechanism by which anticancer compounds exert their effects is a key area of investigation. For thiazole derivatives, one of the proposed mechanisms of action is the induction of apoptosis, or programmed cell death. Studies on various thiazole-containing compounds have shown that they can trigger apoptosis in cancer cells through different pathways. mdpi.comacs.org

For example, research on certain thiazole-naphthalene derivatives has revealed that they can arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cancer cells. researchgate.net The process of apoptosis is often mediated by a family of enzymes called caspases. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. acs.org Studies on synthetic 1,3-thiazole derivatives have shown that their cytotoxic activity on cancer cells is related to the activation of caspases and the induction of apoptosis through the intrinsic pathway. nih.gov This intrinsic pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins. nih.gov Further research into juglone-bearing thiopyrano[2,3-d]thiazoles has demonstrated activation of both intrinsic and extrinsic apoptotic pathways, with notable increases in the activity of caspases 3/7, 8, 9, and 10. mdpi.com These findings suggest that derivatives of this compound may also inhibit cancer cell growth by inducing apoptosis, making this a promising avenue for further mechanistic studies.

Anti-inflammatory Properties and Immunomodulation

The anti-inflammatory potential of thiazole and pyrrolidine derivatives has been a subject of significant investigation. These studies often focus on the modulation of key inflammatory mediators, including cytokines and enzymes that play a crucial role in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokines (e.g., TNF-alpha, IL-8)

The overproduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8) is a hallmark of many inflammatory conditions. Research into related heterocyclic compounds indicates that certain derivatives can modulate the expression of these critical signaling molecules. For instance, a study on 2-amino-1,3-thiazole derivatives demonstrated their ability to suppress the production of TNF-α and Interleukin-1β (IL-1β), another key pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated microglial cells. researchgate.net This suggests that the thiazole moiety can be a crucial component in designing molecules with cytokine-modulating properties.

In a separate study, pyrrolo[2,3-d]pyrimidone nucleoside derivatives were shown to significantly suppress the production of Type 1 cytokines, including TNF-α and IL-2, while enhancing the production of Type 2 cytokines like IL-4. nih.gov Specifically, one derivative, 7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidine, exhibited a substantial suppression of TNF-α (55%). nih.gov Although structurally distinct from this compound, these findings highlight the potential for nitrogen-containing heterocyclic systems to influence cytokine profiles.

The table below summarizes the cytokine modulation activity of representative thiazole and pyrrolidine derivatives.

Compound ClassSpecific Derivative(s)Target Cytokine(s)EffectReference
2-Amino-1,3-thiazolesGeneral classTNF-α, IL-1βSuppression researchgate.net
Pyrrolo[2,3-d]pyrimidones7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidineTNF-α, IL-2Suppression nih.gov
Pyrrolo[2,3-d]pyrimidones7-(β-D-ribofuranosyl)pyrrolo[2,3-d]-4-pyrimidone-5-carboxamidineIL-4, IL-5Enhancement nih.gov

Inhibition of Key Inflammatory Enzymes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. The inhibition of these enzymes is a common strategy for anti-inflammatory drug development. Thiazole and its derivatives have been extensively studied as inhibitors of COX-1 and COX-2 enzymes. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were found to be potent and selective inhibitors of the COX-2 enzyme. nih.gov Similarly, certain 4-substituted thiazole analogues of indomethacin (B1671933) have been identified as selective COX-2 inhibitors. nih.gov

The table below presents data on the inhibition of inflammatory enzymes by various thiazole derivatives.

Compound ClassSpecific Derivative(s)Target Enzyme(s)ActivityReference
5,6-Diarylimidazo[2,1-b]thiazolesCompound 1 (as described in source)COX-2Potent and selective inhibition nih.gov
4-Substituted thiazole analoguesAnalogues of indomethacinCOX-2Selective inhibition nih.gov
N-aryl-4-aryl-1,3-thiazole-2-aminesN-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine5-LOXPotent inhibition (IC50 = 127 nM) nih.gov
Diphenylthiazole–thiazolidinone hybridsGeneral classCOX-1/COX-2Moderate to high inhibition nih.gov

Anticonvulsant and Central Nervous System Activities

The therapeutic potential of thiazole and pyrrolidine derivatives extends to the central nervous system (CNS), with a number of compounds investigated for their anticonvulsant properties. The structural features of these heterocyclic systems appear to be conducive to interaction with CNS targets.

Thiazolidinone derivatives, which contain a saturated thiazole ring, have been identified as a promising class for the development of new anticonvulsants. zsmu.edu.ua A screening study of new thiazolidinone derivatives identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a lead compound with significant anticonvulsant properties in both pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models in mice. zsmu.edu.ua Furthermore, thiazole-bearing 4-thiazolidinones have shown excellent anticonvulsant activity in multiple models. mdpi.com

A series of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, which incorporate a thiadiazole (an isomer of thiazole) ring, were synthesized and evaluated for their anticonvulsant and CNS depressant activities. nih.gov While the anticonvulsant activity was moderate for a few compounds, many exhibited significant sedative-hypnotic and CNS depressant effects. nih.gov

The table below summarizes the anticonvulsant and CNS activities of representative thiazole and thiadiazole derivatives.

Compound ClassSpecific Derivative(s)Test ModelActivityReference
Thiazolidinones5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinonePTZ and MESAnticonvulsant zsmu.edu.ua
Thiazole-bearing 4-thiazolidinonesVarious derivativesPTZ and MESAnticonvulsant mdpi.com
3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesVarious derivativesActophotometer, Forced swim poolSedative-hypnotic, CNS depressant nih.gov

Antiparasitic Activity (e.g., Anti-Trypanosoma cruzi Agents)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge. The search for new, effective, and less toxic therapeutic agents is a priority. The 1,3-thiazole scaffold has been identified as a "privileged structure" for anti-Trypanosoma cruzi activity. nih.gov

A study focused on the rational design and synthesis of novel 1,3-thiazole derivatives demonstrated that many of these compounds exhibited potent activity against the epimastigote, amastigote, and trypomastigote forms of T. cruzi. nih.gov Several of the synthesized thiazoles were found to be more potent than the reference drug, benznidazole. nih.gov Another study reported the synthesis of 4-thiazolidinone (B1220212) and 1,3-thiazole derivatives based on thiosemicarbazones, with some compounds showing anti-Trypanosoma cruzi activity comparable to benznidazole. oatext.com

Research on 2-nitropyrrole derivatives has also shown promise in the development of anti-T. cruzi agents. One synthesized compound, in particular, displayed activity against the intracellular amastigote form of the parasite with an EC50 of 3.6 µM. mdpi.com

The table below presents data on the anti-Trypanosoma cruzi activity of various thiazole and nitropyrrole derivatives.

Compound ClassSpecific Derivative(s)Parasite StageActivityReference
1,3-ThiazolesVarious novel derivativesEpimastigotes, Amastigotes, TrypomastigotesMore potent than benznidazole nih.gov
4-Thiazolidinones and 1,3-ThiazolesBased on thiosemicarbazonesTrypomastigotesSimilar activity to benznidazole oatext.com
2-NitropyrrolesCompound 18 (as described in source)Intracellular amastigotesEC50 = 3.6 ± 1.8 µM mdpi.com
Pyrazole-thiadiazolesDerivatives 1c and 2k (as described in source)Intracellular amastigotesIC50 = 13.54 µM and 10.37 µM respectively nih.gov

Other Investigated Biological Activities

Antiviral Properties

The thiazole nucleus is a component of several clinically used antiviral drugs and a scaffold of interest in the development of new antiviral agents. nih.gov A review of patent literature from 2014 to 2021 highlighted the broad-spectrum antiviral activity of thiazole derivatives against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov

The table below provides an overview of the antiviral activity of different classes of thiazole derivatives.

Compound ClassTarget Virus(es)Reference
Thiazole Derivatives (General)Influenza viruses, Coronaviruses, Herpes viruses, Hepatitis B and C, HIV nih.gov
Thiazole-based Pyrrolidine DerivativesHIV (mentioned for parent structures) biointerfaceresearch.com
Thiazole HybridsHepatitis C virus (HCV), Herpes Simplex Virus (HSV) nih.gov

Cholinesterase Inhibitory Activity

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. The 1,3-thiazole scaffold has been identified as a crucial pharmacophore in the design of potent cholinesterase inhibitors.

Research into various 1,3-thiazole derivatives has demonstrated their capacity to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two primary enzymes responsible for acetylcholine hydrolysis. For instance, a series of nineteen new thiazole-based derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Among these, compounds 10 and 16 exhibited potent inhibition with IC50 values of 103.24 nM and 108.94 nM, respectively. nih.gov This level of activity highlights the potential of the thiazole ring system in designing effective cholinesterase inhibitors.

Furthermore, studies on other thiazole derivatives have shown promising results. For example, compound 4e from a different series was identified as a potent AChE inhibitor with an IC50 value of 25.5 ± 2.12 µg/mL. nih.gov Notably, this compound and others in its series displayed weak inhibition of BChE, suggesting a degree of selectivity for AChE. nih.gov The introduction of a pyrrolidine ring, a common structural motif in many biologically active compounds, could further modulate the inhibitory activity and selectivity of these thiazole derivatives. While direct studies on this compound are limited, the established anticholinesterase activity of the thiazole core suggests that its derivatives are worthy of investigation in this therapeutic area.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Thiazole Derivatives

CompoundIC50 (nM) for AChERelative Potency to Donepezil (%)
10 103.24>50
16 108.94>50
13 Not Specified25-50
17 Not Specified25-50
18 Not Specified25-50
21 Not Specified25-50
23 Not Specified25-50
31 Not Specified25-50
33 Not Specified25-50

Data sourced from a study on nineteen new thiazole-based derivatives. nih.gov

Anti-Anxiety Effects

Anxiety disorders are a prevalent group of mental health conditions, and the development of novel anxiolytic agents with improved side-effect profiles remains an important research focus. While direct experimental evidence for the anti-anxiety effects of this compound derivatives is not yet available in the public domain, the structural components of this scaffold suggest a potential for such activity.

The thiazole ring is present in various compounds that have been investigated for their effects on the central nervous system. For instance, a study on new derivatives of 6-(4-methoxyphenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-a] nih.govresearchgate.netbenzodiazepine (B76468), which incorporate a triazole ring fused to a benzodiazepine system, identified compounds with high anxiolytic activity comparable to diazepam and tofisopam. cyberleninka.ru While structurally distinct, this highlights the potential for nitrogen and sulfur-containing heterocyclic systems to modulate anxiety-related pathways. The introduction of a pyrrole (B145914) ring in one of the studied compounds did not negatively affect the desired anxiolytic effect. cyberleninka.ru

The pyrrolidine ring itself is a key component of many neuroactive compounds. The combination of the thiazole and pyrrolidine moieties in the this compound scaffold could lead to novel interactions with neuroreceptors implicated in anxiety, such as GABA-A receptors or serotonin (B10506) receptors. Further research, including behavioral pharmacology studies in animal models of anxiety, is necessary to elucidate the potential anxiolytic properties of this class of compounds.

Antidiabetic Potentiation

The global prevalence of diabetes mellitus has spurred intensive research into new therapeutic strategies. The thiazole and pyrrolidine rings are both present in various classes of antidiabetic agents, suggesting that their combination within the this compound framework could offer a promising avenue for drug discovery.

Thiazolidinediones, which feature a thiazolidine-2,4-dione core, are a well-established class of oral antidiabetic drugs that improve insulin (B600854) sensitivity. nih.gov Although the core of this compound is a thiazole rather than a thiazolidinedione, the presence of the thiazole nucleus is significant. A retrospective study on thiazole derivatives highlighted their potential as antidiabetic agents, with several compounds demonstrating the ability to decrease blood glucose levels. researchgate.net Since 1995, a number of pharmacological agents containing thiazole moieties have been introduced for the management of diabetes. researchgate.net

The pyrrolidine moiety has also been explored in the context of diabetes treatment. Derivatives of pyrrolidine have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones, which play a crucial role in glucose homeostasis. mdpi.com The inhibition of DPP-IV leads to increased insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. A review on pyrrolidine derivatives highlighted their potential as antidiabetic agents, with several synthetic strategies being explored to develop novel drug candidates. researchgate.net

The combination of a thiazole ring, known for its presence in insulin-sensitizing agents, and a pyrrolidine ring, a scaffold for DPP-IV inhibitors, in this compound derivatives suggests a potential for a dual mechanism of action or a potentiation of antidiabetic effects.

Table 2: Antidiabetic Potential of Related Scaffolds

Compound ClassMechanism of ActionKey Structural Moiety
ThiazolidinedionesInsulin Sensitizers (PPARγ agonists)Thiazolidine-2,4-dione
Pyrrolidine DerivativesDPP-IV InhibitorsPyrrolidine
Various Thiazole DerivativesBlood Glucose LoweringThiazole

Structure Activity Relationship Sar Studies of 2 Pyrrolidin 2 Yl Methoxy 1,3 Thiazole Analogues

Impact of Substitutions on the 1,3-Thiazole Ring

The 1,3-thiazole ring serves as a crucial component of the pharmacophore, likely interacting with the receptor through hydrogen bonding and other electrostatic interactions. The nitrogen atom at position 3 is a key hydrogen bond acceptor, a feature common to most nicotinic receptor agonists. Modifications to this ring, particularly at the C4 and C5 positions, have a profound impact on binding affinity and efficacy.

Research on analogous heterocyclic systems demonstrates that the nature and position of substituents can drastically alter biological activity. For instance, introducing small, electron-withdrawing groups can modulate the electronic character of the ring, influencing its interaction with receptor residues. Conversely, bulky substituents can introduce steric hindrance, potentially decreasing binding affinity unless the substituent can access a specific hydrophobic pocket within the receptor.

In studies of similar compounds where the thiazole (B1198619) ring is replaced by other heterocycles like pyridine (B92270) or isoxazole (B147169), substitutions have been shown to fine-tune receptor subtype selectivity. For example, adding a halogen or a small alkyl group can shift the preference of the ligand towards a specific nAChR subtype. While specific data for substitutions on the thiazole ring of this particular scaffold are not extensively published, general principles suggest that maintaining an optimal electronic and steric profile is essential.

Table 1: Illustrative Impact of Thiazole Ring Substitutions on nAChR Affinity Note: This table is a representative illustration based on SAR principles from analogous nicotinic agonists.

CompoundR4 SubstitutionR5 SubstitutionBinding Affinity (Ki, nM)
Parent-H-H15.0
Analog A-CH3-H25.5
Analog B-H-Cl8.2
Analog C-H-Br7.5
Analog D-Phenyl-H>1000

Influence of Modifications on the Pyrrolidine (B122466) Ring and its Stereochemistry

The pyrrolidine moiety provides the basic nitrogen center, which is typically protonated at physiological pH. This cationic center is a cornerstone of the nicotinic pharmacophore, forming a critical ionic interaction with a conserved acidic residue (e.g., aspartate or glutamate) in the nAChR binding site.

Stereochemistry: The stereochemistry at the C2 position of the pyrrolidine ring is paramount for potent activity. In virtually all analogous series of nicotinic agonists, the (S)-enantiomer exhibits significantly higher affinity than the (R)-enantiomer. This stereoselectivity implies a highly specific three-dimensional fit within the receptor's binding pocket, where the (S)-configuration correctly orients the methoxy-thiazole portion of the molecule for optimal interactions. The difference in potency between enantiomers can be several hundred-fold.

N-Substitution: Modification of the pyrrolidine nitrogen has been a common strategy to alter the compound's properties.

N-Methylation: Adding a methyl group to the pyrrolidine nitrogen often results in high-affinity ligands. This small alkyl group can enhance binding, potentially by engaging in favorable van der Waals interactions within a hydrophobic sub-pocket of the receptor.

Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent (e.g., to ethyl or propyl) generally leads to a decrease in binding affinity, suggesting that the space around the pyrrolidine nitrogen in the binding site is sterically constrained.

N-H vs. N-Alkyl: The parent compound with a secondary amine (N-H) is typically active, but N-methylation can enhance potency and may also improve pharmacokinetic properties such as brain penetration.

Table 2: Effect of Pyrrolidine Ring Modifications and Stereochemistry on nAChR Affinity Note: This table is a representative illustration based on SAR principles from analogous nicotinic agonists.

CompoundStereochemistryN-SubstitutionBinding Affinity (Ki, nM)
Analog E(S)-H15.0
Analog F(R)-H>2000
Analog G(S)-CH31.8
Analog H(S)-C2H545.3

Role of the Methoxy (B1213986) Linker in Modulating Biological Response and Selectivity

The methoxy linker (-O-CH₂-) connecting the pyrrolidine and thiazole rings is not merely a spacer but plays a crucial role in orienting the two key pharmacophoric elements. Its length, composition, and flexibility are critical determinants of biological activity.

The ether oxygen atom can act as a hydrogen bond acceptor, potentially forming an additional interaction with the receptor that enhances binding affinity. Studies on structurally related isoxazole analogues have shown that the conformation of this ether linker is vital for positioning the molecule correctly within the allosteric binding site of its target.

Replacing the ether oxygen with other atoms, such as sulfur (a thioether) or nitrogen (an amine), would significantly alter the linker's geometry, polarity, and hydrogen bonding capacity, thereby modulating the compound's pharmacological profile. Similarly, extending or shortening the linker by a methylene (B1212753) unit would disrupt the optimal distance between the pyrrolidine's cationic head and the thiazole's hydrogen-bonding region, generally leading to a substantial loss of potency. The rigidity of the linker is also a factor; introducing conformational constraints could lock the molecule in a more or less favorable orientation for binding.

Identification of Key Pharmacophoric Features for Specific Activities

Based on SAR studies of this and analogous scaffolds targeting nAChRs, a clear pharmacophore model emerges. The essential features for high-affinity binding and agonist activity are:

A Cationic Center: Provided by the protonated nitrogen of the pyrrolidine ring. This feature is responsible for the primary anchoring interaction with an acidic residue in the receptor.

A Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the 1,3-thiazole ring fulfills this role, mimicking the function of the pyridine nitrogen in nicotine (B1678760) or the carbonyl oxygen in acetylcholine (B1216132).

Specific Stereochemistry: The (S)-configuration at C2 of the pyrrolidine ring is required to ensure the correct spatial orientation of the other pharmacophoric elements.

An Optimal Spacer: A linker of a specific length and composition, such as the methoxy group, is necessary to maintain the precise distance (typically 4.5-5.0 Å) between the cationic center and the hydrogen bond acceptor.

The combination of these features allows the molecule to effectively "bridge" the interface between subunits of the nAChR, stabilizing the open (active) state of the ion channel.

Correlation Between Structural Motifs and Efficacy/Potency

A strong correlation exists between the defined structural motifs and the resulting efficacy and potency of these analogues as nAChR modulators.

High Potency is achieved when all key pharmacophoric features are present and optimally arranged. This includes the (S)-pyrrolidine stereochemistry, a small N-alkyl substituent (preferably methyl), an unencumbered 1,3-thiazole ring (or one with small, beneficial substituents), and the intact methoxy linker. Any deviation, such as inverting the stereocenter, adding bulky groups to the pyrrolidine nitrogen, or altering the linker length, results in a significant drop in potency.

Efficacy (i.e., the ability to activate the receptor, ranging from full agonist to partial agonist to antagonist) is more subtly modulated. Substitutions on the heterocyclic (thiazole) ring can convert a full agonist into a partial agonist or even an antagonist without necessarily causing a complete loss of binding affinity. This suggests that while the pyrrolidine and linker are primarily responsible for anchoring the ligand, the thiazole moiety is more involved in the conformational changes that lead to channel opening. For example, a substituent might allow the compound to bind but prevent the final conformational switch required for activation.

Mechanisms of Action and Molecular Targets

Enzyme Inhibition Studies

DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it a key target for antibacterial agents. While various heterocyclic compounds, including thiazole (B1198619) and benzothiazole (B30560) derivatives, have been investigated as DNA gyrase inhibitors, a thorough search of the scientific literature did not yield specific studies on the inhibitory activity of 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole against this enzyme. nih.govnih.govbrc.hu Consequently, no quantitative data, such as IC50 values, for its interaction with DNA gyrase are available at present.

Cruzain is a cysteine protease found in Trypanosoma cruzi, the parasite responsible for Chagas disease, and is a validated target for the development of new treatments. Research into cruzain inhibitors has explored various chemical scaffolds, including vinyl heterocycles and imidazole-based compounds. nih.govnih.govmdpi.com However, the investigation did not uncover any published research detailing the evaluation of this compound as an inhibitor of cruzain protease.

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key enzymes in the prostaglandin (B15479496) biosynthesis pathway and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The thiazole moiety is present in a variety of compounds that have been tested for COX inhibition. nih.govnih.gov Despite the prevalence of the thiazole scaffold in this area of research, no specific studies measuring the inhibitory effect of this compound on either COX-1 or COX-2 have been reported in the available literature.

Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for the management of type 2 diabetes. Inhibitors of this enzyme, known as gliptins, often feature heterocyclic structures. Both pyrrolidine (B122466) and thiazole motifs have been incorporated into potential DPP-IV inhibitors. mdpi.comnih.govresearchgate.netmdpi.com Nevertheless, a specific examination of this compound for DPP-IV inhibitory activity has not been documented in the reviewed scientific literature.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing roles in both normal physiology and pathological conditions like cancer and inflammation. While compounds containing thiazole and pyrrolidine rings have been designed and evaluated as MMP inhibitors, there is currently no available research data on the specific inhibitory potential of this compound against any MMP isoforms. nih.govresearchgate.netnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. The pyrrolidine ring is a structural feature in some cholinesterase inhibitors. researchgate.netnih.govnih.govsemanticscholar.org However, the scientific literature lacks specific studies that have synthesized or evaluated this compound for its inhibitory activity against either AChE or BChE. Therefore, no data on its potency or selectivity for these enzymes is available.

Receptor Binding and Activation/Antagonism

While specific receptor binding studies for this compound are not extensively documented, research on related thiazole-containing compounds provides insights into potential receptor interactions. For instance, a class of N-(thiazol-2-yl)-benzamide analogs has been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov Functional characterization of these analogs revealed that their antagonist activity was dependent on the substituents on both the thiazole and benzamide (B126) rings. nih.gov This suggests that the thiazole moiety can play a crucial role in the interaction with specific receptor binding pockets. Although the subject compound belongs to a different structural class, the findings on ZAC antagonists highlight the potential for thiazole derivatives to modulate the activity of ion channels and other receptors. Further research is necessary to determine if this compound or its close analogs exhibit any affinity for specific receptors.

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Regulation)

The modulation of fundamental cellular pathways, such as apoptosis and cell cycle regulation, is a hallmark of many therapeutic agents, particularly in the context of cancer. Studies on structurally related pyrrolidine-thiazole derivatives have demonstrated significant effects on these pathways.

A notable example is a novel 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole, which has been identified as a highly active antimicrotubule agent. nih.gov By disrupting microtubule dynamics, this compound effectively inhibits cell proliferation. nih.gov The disruption of microtubules is a well-established mechanism that leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.

Furthermore, a series of thiazole-based pyrrolidine derivatives has been synthesized and evaluated for their cytotoxic activities. biointerfaceresearch.comresearchgate.net These studies often correlate the observed cytotoxicity with the induction of apoptosis, a programmed cell death mechanism crucial for removing damaged or cancerous cells. While the precise signaling cascades are not always fully elucidated for each compound, the consistent observation of cytotoxic and antiproliferative effects among various pyrrolidine-thiazole analogs points towards a common ability to interfere with essential cellular processes that govern cell survival and division.

Interaction with Specific Biomolecules (e.g., Proteins, Nucleic Acids)

The biological activity of a compound is fundamentally determined by its interactions with specific biomolecules. For derivatives of pyrrolidine and thiazole, a key interaction that has been identified is with tubulin, the protein subunit of microtubules.

The antimicrotubule activity of 2-(N-pyrrolidinyl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole strongly indicates a direct or indirect interaction with tubulin. nih.gov Microtubules are dynamic polymers essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape. Small molecules that interfere with microtubule dynamics are among the most effective anticancer agents. The study on this particular pyrrolidinyl-thiazole derivative revealed that the pyrrolidin-1-yl group at the C-2 position of the thiazole ring was crucial for its potent biological activity. nih.gov Even minor structural modifications, such as replacing the pyrrolidine with a piperazine (B1678402) ring, resulted in a significant loss of antiproliferative activity, highlighting the specific nature of the interaction with its biological target. nih.gov

While direct interactions with nucleic acids have not been prominently reported for this class of compounds, their ability to induce apoptosis may involve indirect effects on DNA through the activation of endonucleases as a downstream consequence of other cellular events. The primary mechanism of action for the most potent analogs studied to date appears to be centered on the disruption of the microtubule network.

Computational Chemistry and Cheminformatics in the Study of 2 Pyrrolidin 2 Yl Methoxy 1,3 Thiazole

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a potential drug molecule and its biological target, typically a protein or enzyme.

Molecular docking simulations can predict how 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole might bind to the active site of a target protein. For instance, studies on other thiazole (B1198619) derivatives have successfully predicted their binding modes with various enzymes. In a study on thiazole derivatives as potential DNA gyrase inhibitors, docking simulations revealed that the compounds fit into the ATP-binding pocket of the enzyme. dergipark.org.tr Similarly, docking studies of thiazole-thiadiazole hybrids with the Rho6 protein, implicated in hepatic cancer, have shown favorable binding interactions within the protein's active site. nih.gov

For this compound, a hypothetical docking study would involve preparing a 3D model of the compound and docking it into the crystal structure of a relevant target protein. The simulation would generate multiple possible binding poses, which are then scored based on their predicted binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For example, in a study of novel thiazole derivatives targeting DNA gyrase, docking scores ranged from -6.4 to -9.2 kcal/mol, indicating strong potential binding. nih.gov

Table 1: Illustrative Docking Scores of Thiazole Derivatives Against Various Protein Targets

Thiazole Derivative ClassTarget ProteinRange of Docking Scores (kcal/mol)
Thiazole-Pyridine HybridsDNA Gyrase-6.4 to -9.2 nih.gov
Thiazole-Thiadiazole ConjugatesRho6 ProteinNot specified, but described as "good" nih.gov
Thiazolyl-Pyrazoline DerivativesPenicillin-Binding ProteinsNot specified, but interactions analyzed nih.gov
2-Aminothiazole DerivativesOxidoreductaseUp to -6.64 researchgate.net

This table is illustrative and based on data for various thiazole derivatives, not specifically this compound.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for the compound's specificity and potency.

Hydrogen Bonding: The pyrrolidine (B122466) ring and the methoxy (B1213986) group of this compound contain heteroatoms (nitrogen and oxygen) that can act as hydrogen bond donors or acceptors. Docking studies would identify key amino acid residues in the target's active site that can form hydrogen bonds with these moieties. For example, studies on thiazole derivatives targeting cholinesterase have highlighted the importance of hydrogen bonding with specific serine and tyrosine residues in the active site. academie-sciences.fr

Hydrophobic Contacts: The thiazole and pyrrolidine rings are also capable of engaging in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are crucial for anchoring the molecule in the active site. Docking analyses of pyrazolyl–thiazole derivatives have shown π–π stacking interactions with tyrosine and methionine residues. nih.gov

Visualizing the docked complex allows researchers to map these interactions, providing a rational basis for designing modifications to the molecule to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with their corresponding measured biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the biological activity of new, untested compounds. mdpi.comijpsdronline.com

For instance, a 3D-QSAR study on thiazole derivatives as biofilm inhibitors resulted in a robust model with good predictive capacity, which was then used to design new, more potent inhibitors. physchemres.org Another 2D-QSAR study on thiazole derivatives as antimicrobial agents identified key descriptors that influence their activity. ijpsdronline.com

A significant outcome of QSAR studies is the identification of the key physicochemical parameters that govern the biological activity of a class of compounds. These parameters can include:

Topological Descriptors: Related to the connectivity and branching of the molecule.

Electronic Descriptors: Such as atomic charges and dipole moments, which influence electrostatic interactions.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which affects how the molecule distributes between aqueous and lipid environments.

Steric Descriptors: Related to the size and shape of the molecule.

A QSAR analysis of thiazole derivatives with antioxidant activity found that activity increased with decreasing molecular volume and lipophilicity, and with an increasing dipole moment. nih.gov Such insights would be invaluable for optimizing the structure of this compound to enhance a desired biological effect.

Table 2: Key Physicochemical Descriptors in QSAR Models of Thiazole Derivatives

QSAR Study FocusKey Descriptors Influencing ActivityReference
Antimicrobial ActivityElectrostatic effects, specific topological descriptors (T_C_C_4) ijpsdronline.com
Antioxidant ActivityMolecular area, volume, lipophilicity, polarization, dipole moment, bond energies nih.gov
Biofilm InhibitionSteric and electrostatic fields (from CoMFA and CoMSIA models) physchemres.org

This table illustrates the types of descriptors found to be important in QSAR studies of various thiazole derivatives.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It provides a way to calculate various electronic properties of a molecule with high accuracy.

For this compound, DFT calculations can be used to determine its optimized 3D geometry and to compute a range of electronic properties that are crucial for its reactivity and interactions. These properties include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Reactivity Descriptors: DFT calculations can also yield global reactivity descriptors such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's stability and reactivity. nih.gov

DFT studies on various thiazole derivatives have shown a good correlation between calculated electronic properties and experimentally observed activities. nih.govresearchgate.net For example, a lower HOMO-LUMO gap in certain thiazole compounds was correlated with higher antioxidant activity, indicating greater reactivity. nih.gov

Table 3: Illustrative Quantum Chemical Parameters for Thiazole Derivatives from DFT Studies

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Pyrazole-Thiazole-Pyridine Hybrid-6.260-0.5525.707 nih.gov
Pyrazole-Thiazole-Phenol Hybrid-5.523-0.0165.507 nih.gov

This table provides examples of calculated electronic properties for different thiazole-containing molecules and is for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions with biological targets, which is essential for understanding its mechanism of action and for the rational design of more potent derivatives.

The conformational landscape of this compound is of particular interest due to the flexibility of the methoxy linker connecting the pyrrolidine and thiazole rings. The relative orientation of these two rings can significantly influence the molecule's ability to bind to a target protein. MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations in various solvent environments or within a protein's binding pocket. For instance, a simulation might reveal that in an aqueous solution, the molecule predominantly adopts a folded conformation due to hydrophobic collapse, whereas in a more nonpolar environment like a binding site, an extended conformation that maximizes interactions with the protein might be favored.

When a potential protein target is identified, MD simulations are instrumental in assessing the stability of the ligand-protein complex. After an initial binding pose is predicted by molecular docking, a simulation is run for a duration typically ranging from nanoseconds to microseconds. The stability of the complex is then analyzed by monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the network of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

A stable binding mode is generally characterized by a low and converged RMSD for the ligand, indicating that it remains in its binding pocket without significant deviation. nih.govnih.gov The RMSF of the protein's active site residues can reveal which amino acids are crucial for the interaction; residues with low fluctuation are often key to maintaining the binding of the ligand. Furthermore, the persistence of specific hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction. nih.gov

For example, in a hypothetical MD simulation study of this compound bound to a kinase, the analysis might show that the thiazole nitrogen forms a persistent hydrogen bond with a backbone amide of a hinge region residue, a common interaction for kinase inhibitors. The pyrrolidine ring might be observed to settle into a hydrophobic pocket, with its substituent forming transient hydrogen bonds with nearby polar residues. The stability of these interactions over the simulation time would provide confidence in the predicted binding mode. nih.govbiointerfaceresearch.com

The data derived from MD simulations can be summarized in tables to compare the stability of different derivatives or binding modes.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound and Derivatives Bound to a Target Protein

CompoundAverage Ligand RMSD (Å)Key Hydrogen Bond Occupancy (%)
This compound1.2 ± 0.385% (Thiazole-N...H-N-Backbone)
Derivative A (with additional hydroxyl group)0.9 ± 0.295% (Thiazole-N...H-N-Backbone), 70% (Hydroxyl...Sidechain)
Derivative B (with constrained linker)1.8 ± 0.560% (Thiazole-N...H-N-Backbone)

This data illustrates how MD simulations can quantitatively assess binding stability, guiding the selection of promising compounds for further development.

Virtual Screening and Ligand-Based/Structure-Based Drug Design Approaches

Computational drug design strategies for this compound and its analogs can be broadly categorized into ligand-based and structure-based approaches. These methods are pivotal in identifying novel hit compounds and optimizing their properties to yield potent and selective drug candidates.

Ligand-Based Drug Design

When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

One common ligand-based method is pharmacophore modeling . A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. For a series of active thiazole-pyrrolidine analogs, a pharmacophore model could be generated to guide the search for new compounds in large chemical databases.

Another approach is Quantitative Structure-Activity Relationship (QSAR) . 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build a statistical model that correlates the 3D properties of a set of molecules with their biological activity. physchemres.org This model can then predict the activity of new, untested compounds and highlight regions of the molecule where modifications are likely to improve potency.

Structure-Based Drug Design

When the 3D structure of the target protein is available, either from experimental methods like X-ray crystallography or from computational homology modeling, structure-based drug design becomes a powerful tool.

Virtual screening is a key technique in structure-based design. It involves computationally docking large libraries of compounds into the binding site of the target protein to predict their binding affinity and pose. mdpi.comjddtonline.info This allows for the rapid and cost-effective identification of potential hits from vast chemical spaces. For this compound, a virtual screening campaign could be initiated to find other compounds that fit the same binding pocket and make similar key interactions.

The results of a virtual screening are typically ranked based on a scoring function that estimates the binding free energy. The top-ranking compounds are then visually inspected for their interactions with the active site residues before being selected for experimental testing.

Table 2: Illustrative Virtual Screening Results for a Thiazole-Based Library against a Kinase Target

Compound IDDocking Score (kcal/mol)Predicted Key Interactions
ZINC12345678-9.8H-bond with hinge region, hydrophobic interaction with gatekeeper residue
ZINC23456789-9.5H-bond with hinge region, salt bridge with catalytic loop
This compound-8.7H-bond with hinge region
ZINC34567890-8.5Hydrophobic interactions only

Fragment-based drug discovery (FBDD) is another structure-based approach where smaller, "fragment-like" molecules are screened for weak binding to the target. nih.gov The pyrrolidine and thiazole moieties of the lead compound could be used as starting points for a fragment-based screen to identify optimal interactions within the binding site. These fragments can then be grown or linked together to create more potent molecules.

Both ligand- and structure-based approaches are often used in a complementary fashion. For example, a pharmacophore model derived from known active compounds can be used to filter a large database before performing a more computationally intensive docking-based virtual screening. These computational methods significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher probability of success.

Preclinical in Vitro and in Vivo Pharmacological Evaluation Non Human

In Vitro Efficacy Assessments in Cell-Based and Biochemical Assays

No studies reporting the in vitro efficacy of 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole in either cell-based or biochemical assays are currently available in the public domain. Research on other pyrrolidine-thiazole derivatives has shown activities such as antibacterial and antifungal effects, but these findings cannot be extrapolated to the specific compound . nih.govbohrium.combiointerfaceresearch.com

In Vivo Efficacy Studies Using Relevant Animal Models

There is no published research on the in vivo efficacy of this compound in any relevant animal models, such as xenograft or disease models. Studies on different, yet related, thiazole-based pyrrolidinones have been evaluated for anticonvulsant activity in animal models, but this does not provide direct information on the subject compound. researchgate.net

Metabolic Stability Studies in Liver Microsomal Systems

Information regarding the metabolic stability of this compound in liver microsomal systems is not available in the scientific literature. Such studies are crucial for determining the metabolic fate of a compound but have not been reported for this molecule.

Ex Vivo Activity Investigations in Tissue Samples

There are no documented ex vivo investigations into the activity of this compound in tissue samples.

Target Identification and Validation Methodologies

Affinity Proteomics and Pull-Down Assays

Affinity proteomics serves as a powerful methodology for identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. acs.orgnih.govnih.gov This approach typically involves the immobilization of the small molecule of interest, in this case, 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole, onto a solid support, such as agarose (B213101) beads, to create an affinity matrix. nih.gov This "bait" is then incubated with a cellular lysate, allowing any proteins that bind to the compound to be captured.

The process begins with the synthesis of a derivative of this compound that incorporates a linker arm suitable for covalent attachment to the solid support, without sterically hindering its interaction with potential protein targets. nih.gov Following incubation of this affinity matrix with the cell lysate, unbound proteins are removed through a series of washing steps. pnas.org The specifically bound proteins are then eluted and subsequently identified using techniques like mass spectrometry. sigmaaldrich.com

A hypothetical pull-down experiment for this compound could yield a list of potential interacting proteins. These proteins would then be ranked based on their enrichment in the experimental sample compared to a control sample (beads without the immobilized compound).

Table 1: Hypothetical Protein Hits from an Affinity Pull-Down Assay with this compound
Protein IDProtein NameFold Enrichment (Compound vs. Control)Function
P12345Kinase Alpha15.2Signal Transduction
Q67890Metabolic Enzyme Beta8.5Cellular Metabolism
A1B2C3Structural Protein Gamma3.1Cytoskeletal Organization
X4Y5Z6Transcription Factor Delta2.5Gene Regulation

Genetic Approaches (e.g., Gene Silencing, CRISPR/Cas9)

Following the identification of potential targets through proteomic methods, genetic approaches are employed to validate these interactions and assess their functional relevance. ucl.ac.uk Techniques such as RNA interference (RNAi) for gene silencing or, more recently, the highly precise CRISPR/Cas9 gene-editing technology, can be used to modulate the expression of the identified target proteins in cellular models. nih.govbiocompare.comresearchgate.net

The underlying principle of these methods is that if a protein is a true target of this compound, then reducing or eliminating its expression should alter the cellular phenotype in a way that mimics or opposes the effect of the compound. acs.org For instance, if the compound is an inhibitor of a particular enzyme, knocking out the gene for that enzyme might render the cells less sensitive to the compound. biocompare.com

CRISPR/Cas9 technology allows for the creation of knockout cell lines where the gene encoding a putative target protein is permanently disabled. biocompare.com By comparing the response of these knockout cells to the wild-type cells upon treatment with this compound, a direct link between the compound's activity and the target protein can be established.

Table 2: Hypothetical Validation of Protein Targets using CRISPR/Cas9 Knockout Cells
Target Gene KnockoutCellular Response to this compound (Compared to Wild-Type)Conclusion
Kinase AlphaResistant to compound-induced apoptosisValidated Target
Metabolic Enzyme BetaNo change in sensitivityLikely not a primary target
Structural Protein GammaNo change in sensitivityLikely not a primary target

Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide quantitative data on the direct physical interaction between a small molecule and its protein target, offering insights into binding affinity, stoichiometry, and thermodynamics. nih.govnih.govmdpi.com These methods are crucial for confirming a direct interaction and for characterizing the binding event in detail.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (the target protein). nih.goviaanalysis.comyoutube.com This technique can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment. whiterose.ac.ukresearchgate.net

Surface Plasmon Resonance (SPR) is another powerful label-free technique for studying biomolecular interactions in real-time. springernature.comnih.govbio-rad.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.gov The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. springernature.com From this data, the association (kon) and dissociation (koff) rate constants, as well as the binding affinity (KD), can be determined. nicoyalife.com

Table 3: Hypothetical Biophysical Characterization of the Interaction between this compound and Kinase Alpha
TechniqueParameterValue
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD)500 nM
Stoichiometry (n)1.05
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (ΔS)6.2 cal/mol·K
Surface Plasmon Resonance (SPR)Association Rate (kon)1.2 x 105 M-1s-1
Dissociation Rate (koff)6.0 x 10-2 s-1
Binding Affinity (KD)500 nM

Through the systematic application of these complementary methodologies, a comprehensive understanding of the molecular targets of this compound can be achieved, providing a solid foundation for further preclinical and clinical investigation.

Metabolism and Pharmacokinetic Insights of Thiazole Pyrrolidine Conjugates

In Vitro Metabolic Pathways and Metabolite Identification

In vitro studies using liver microsomes are instrumental in elucidating the metabolic pathways of thiazole-pyrrolidine conjugates. While direct metabolic studies on "2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole" are not extensively documented in publicly available literature, data from structurally related thiazole-containing compounds provide valuable insights into potential biotransformations.

One key metabolic pathway for thiazole (B1198619) rings involves oxidative metabolism. For instance, in vitro liver microsomal studies of MTEP (3-[2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine), a selective mGluR5 antagonist, revealed the formation of three major oxidative metabolites. nih.gov These included a hydroxymethyl metabolite (M1), a pyridine (B92270) oxide (M2), and a novel aldehyde metabolite (M3) resulting from the opening of the thiazole ring. nih.gov The formation of the aldehyde metabolite was proposed to occur through initial oxidation at the sulfur atom, followed by epoxidation of the C4-C5 bond of the thiazole ring, leading to ring opening and desulfation. nih.gov

For "this compound," analogous pathways can be hypothesized. The pyrrolidine (B122466) ring is also susceptible to metabolism, often through oxidation. For some pyrrolidine-containing drugs, metabolism can lead to the formation of iminium ions and aminoaldehydes, which are reactive metabolites. While not always a prevalent pathway, it is a potential metabolic route to consider.

Based on these findings, the potential in vitro metabolic pathways for "this compound" could include:

Oxidation of the thiazole ring: This could lead to the formation of S-oxides or epoxides, which can be further processed.

Hydroxylation of the pyrrolidine ring: This is a common metabolic pathway for saturated heterocyclic rings.

N-dealkylation or oxidation of the pyrrolidine nitrogen.

Thiazole ring cleavage: Similar to MTEP, the thiazole ring could undergo oxidative cleavage to form reactive aldehyde intermediates. nih.gov

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

Potential MetaboliteProposed Metabolic ReactionReference Compound Example
Thiazole S-oxideOxidation of the thiazole sulfurMTEP nih.gov
Thiazole C4-C5 epoxideEpoxidation of the thiazole double bondMTEP nih.gov
Hydroxylated pyrrolidineOxidation of the pyrrolidine ringGeneral pyrrolidine metabolism
PyrrolidinoneFurther oxidation of hydroxylated pyrrolidineGeneral pyrrolidine metabolism
Thiazole ring-opened aldehydeOxidative cleavage of the thiazole ringMTEP nih.gov

Characterization of Metabolizing Enzyme Systems (e.g., Cytochrome P450 Isoforms)

The metabolism of most drugs, including heterocyclic compounds, is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. mdpi.com Identifying the specific CYP450 isoforms responsible for the metabolism of a drug candidate is crucial for predicting potential drug-drug interactions.

For thiazole-containing drugs, several CYP450 isoforms have been implicated in their metabolism. Molecular docking studies on a library of 84 thiazole-containing compounds against five major CYP isoforms (CYP3A4, CYP2C9, CYP2C19, CYP2D6, and CYP2E1) showed that the majority of these compounds could have their site of metabolism at the thiazole ring. fz-juelich.de Specifically, epoxidation and S-oxidation were identified as common metabolic reactions. fz-juelich.de

In the case of MTEP, the formation of its oxidative metabolites is mediated by CYP450 enzymes. nih.gov While the specific isoforms were not detailed in the provided abstract, it is typical for multiple isoforms to contribute to the metabolism of a single compound. For many drugs, CYP3A4 is a major contributor to their metabolism. nih.govnih.gov

Given the structural features of "this compound," it is highly probable that its metabolism is also mediated by various CYP450 isoforms. The lipophilicity and structural complexity of the molecule would make it a likely substrate for several of these enzymes.

Table 2: Putative CYP450 Isoforms Involved in the Metabolism of Thiazole-Pyrrolidine Conjugates

CYP450 IsoformPotential Role in MetabolismRationale Based on Analogous Compounds
CYP3A4Major contributor to oxidative metabolismKnown to metabolize a wide range of drugs, including those with thiazole rings. fz-juelich.denih.gov
CYP2C9Potential role in thiazole ring oxidationDocking studies suggest interaction with thiazole-containing compounds. fz-juelich.de
CYP2C19Potential role in oxidative metabolismInvolved in the metabolism of various heterocyclic drugs. nih.gov
CYP2D6Potential role in oxidative metabolismInvolved in the metabolism of various heterocyclic drugs. nih.gov
CYP2E1Potential role in thiazole ring oxidationDocking studies suggest interaction with thiazole-containing compounds. fz-juelich.de

Clearance Mechanisms in Preclinical Animal Models

The clearance of a drug from the body is a critical pharmacokinetic parameter that influences its dosing regimen. Clearance is the volume of plasma from which the drug is completely removed per unit of time and is typically a combination of metabolism (hepatic clearance) and excretion (renal and biliary clearance).

For thiazole-pyrrolidine conjugates, preclinical animal models are used to assess their pharmacokinetic properties, including clearance. A study on thiazolidinyl and pyrrolidinyl derivatives as PDE4 inhibitors reported that some compounds exhibited optimal in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties in an experimental animal model. nih.govacs.org This suggests that favorable clearance profiles can be achieved within this class of compounds.

The clearance of "this compound" would likely be influenced by its metabolic stability and the rate of excretion of the parent compound and its metabolites. Compounds that are rapidly metabolized will generally have high clearance, leading to a short half-life. Conversely, metabolically stable compounds will have lower clearance and a longer duration of action.

Preclinical pharmacokinetic studies in rats with a thiazolidinone derivative, PG15, showed a two-compartment model with a fast distribution and an elimination half-life of 5.9 ± 3.8 hours after intravenous dosing. nih.gov This indicates that related heterocyclic structures can exhibit moderate clearance rates.

Impact of Structural Modifications on Metabolic Stability

Structural modifications to the thiazole-pyrrolidine scaffold can have a significant impact on metabolic stability and, consequently, on the pharmacokinetic profile of the compound. Medicinal chemists often employ strategies to block or alter sites of metabolism to improve a drug's half-life and oral bioavailability.

One common strategy is the introduction of groups that sterically hinder the site of metabolism. For example, the metabolic profile of a thiazole ring can be dramatically altered by the substitution of a methyl group. acs.org In a comparison of two COX inhibitors, sudoxicam (B611048) and meloxicam (B1676189), the presence of a methyl group on the thiazole ring of meloxicam prevented the P450-mediated oxidation that led to a reactive acylthiourea metabolite in sudoxicam. acs.org

Replacing a metabolically labile ring with a more stable one is another effective strategy. For instance, in a series of hepatitis C virus (HCV) NS5B inhibitors, a potent pyrrolidine analogue had a very short half-life of 10 minutes in human liver microsomes. acs.org Replacing the pyrrolidine with a morpholine (B109124) ring significantly improved the metabolic stability. acs.org This improvement was attributed to the lower lipophilicity (cLogD7.4) of the morpholine-containing compound. acs.org

Similarly, modifying the substitution pattern on the pyrrolidine ring can enhance metabolic stability. Introducing a methyl group at the C-3 position of a pyrrolidine ring in selective androgen receptor modulators was shown to prevent metabolic instability and confer better pharmacokinetic profiles compared to the parent 3-hydroxy compounds. nih.gov

Table 3: Strategies to Enhance Metabolic Stability of Thiazole-Pyrrolidine Conjugates

Structural ModificationRationaleExample from Literature
Methyl substitution on the thiazole ringSteric hindrance of metabolic sitesMeloxicam vs. Sudoxicam acs.org
Replacement of pyrrolidine with morpholineReduced lipophilicity and metabolic labilityHCV NS5B inhibitors acs.org
Substitution on the pyrrolidine ringBlocking sites of oxidationC-3 methyl substitution in SARMs nih.gov
Altering ring size (e.g., azetidine (B1206935) for pyrrolidine)Can reduce metabolismSerotonin (B10506) receptor agonists acs.org

Future Research Directions and Perspectives

Development of Advanced Synthetic Methodologies for Novel Analogues

Future synthetic efforts should focus on creating diverse libraries of 2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole analogues for comprehensive structure-activity relationship (SAR) studies. The development of more efficient and versatile synthetic routes is paramount. Methodologies that allow for the late-stage functionalization of both the pyrrolidine (B122466) and thiazole (B1198619) rings would be particularly valuable, enabling the rapid generation of analogues with varied substitution patterns. Exploring stereoselective syntheses to control the chirality of the pyrrolidin-2-yl moiety is also crucial, as stereochemistry often plays a critical role in biological activity. Techniques such as flow chemistry could be employed to streamline the synthesis process, enhance safety, and improve scalability.

Exploration of Emerging Biological Targets and Disease Areas

While initial research may focus on established activities of thiazole and pyrrolidine compounds, such as antibacterial and anticancer properties, future investigations should broaden to include emerging biological targets. biointerfaceresearch.com High-throughput screening of this compound and its derivatives against a wide array of enzymes, receptors, and ion channels could uncover novel therapeutic applications. For instance, the neuroactive potential of pyrrolidine-containing compounds suggests that analogues could be explored for neurological disorders. Similarly, the anti-inflammatory properties associated with certain thiazole derivatives warrant investigation in the context of autoimmune diseases and other inflammatory conditions. nih.gov

Rational Design of Multi-Targeted Ligands and Prodrugs

The modular nature of the this compound scaffold lends itself to the rational design of multi-targeted ligands. By incorporating pharmacophores known to interact with different biological targets, it may be possible to develop single molecules that can modulate multiple pathways involved in complex diseases like cancer or neurodegenerative disorders. Furthermore, the development of prodrugs could enhance the pharmacokinetic properties of promising lead compounds. For example, modification of the pyrrolidine nitrogen or the methoxy (B1213986) linker could be explored to improve oral bioavailability, metabolic stability, and targeted delivery to specific tissues or organs.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Collaborative Research Initiatives and Translational Potential

To maximize the translational potential of research on this compound, collaborative initiatives are essential. Partnerships between academic research groups with expertise in synthetic chemistry, pharmacology, and computational modeling, and pharmaceutical companies with drug development capabilities will be crucial. Such collaborations can facilitate the progression of promising lead compounds from preclinical studies to clinical trials. Open-access data sharing and participation in public-private partnerships can also foster a more collaborative research environment and accelerate the development of new therapies based on this promising chemical scaffold.

Q & A

Advanced Research Question

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC-MS to identify degradation products .
  • Metabolic Stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation of the pyrrolidine ring .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

How can computational tools predict the pharmacokinetic properties of this compound?

Advanced Research Question

  • ADME Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and CYP inhibition .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion .
    emphasizes integrating theoretical and experimental data to refine predictions.

What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?

Advanced Research Question

  • Vehicle Controls : Include DMSO or ethanol at matching concentrations.
  • Positive Controls : Use staurosporine or doxorubicin to validate assay sensitivity.
  • Cell Viability Normalization : Normalize data to ATP levels (e.g., CellTiter-Glo) to account for proliferation variations .

How can researchers reconcile discrepancies in biological activity data across different assay formats?

Advanced Research Question

  • Assay Validation : Compare results from orthogonal methods (e.g., fluorescence vs. radiometric assays).
  • Buffer Optimization : Adjust pH, ionic strength, and reducing agents to mimic physiological conditions.
    highlights that solvent choice (e.g., DMSO concentration) significantly impacted activity in pyrazole-thiazolidinone studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.